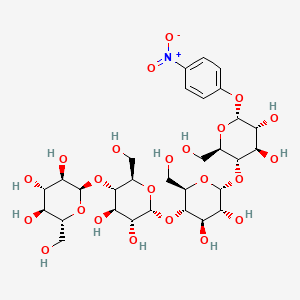

4-Nitrophenyl a-D-maltotetraoside

Vue d'ensemble

Description

4-Nitrophenyl a-D-maltotetraoside is a biochemical compound with the molecular formula C₃₀H₄₅NO₂₃ and a molecular weight of 787.67 g/mol . It is primarily used in biochemical research, particularly in the study of enzymatic activities. This compound is notable for its role as a substrate in enzymatic assays, where it helps in the detection and quantification of enzyme activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl a-D-maltotetraoside typically involves the glycosylation of maltotetraose with 4-nitrophenyl glycoside. The reaction is catalyzed by glycosyltransferases under controlled conditions to ensure the selective formation of the desired glycosidic bond. The reaction conditions often include a suitable solvent, such as dimethyl sulfoxide (DMSO), and a temperature range of 25-30°C to optimize the yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal reaction conditions and ensure high purity and yield. The product is then purified using chromatographic techniques to remove any impurities and ensure consistency in quality.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Nitrophenyl a-D-maltotetraoside undergoes several types of chemical reactions, including:

Hydrolysis: Catalyzed by enzymes such as α-amylase, resulting in the cleavage of the glycosidic bond and release of 4-nitrophenol.

Oxidation and Reduction: Though less common, these reactions can modify the nitro group, affecting the compound’s reactivity and stability.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis typically uses buffer solutions at pH 7.0-8.0 and temperatures around 37°C.

Oxidation: Reagents like hydrogen peroxide can be used under mild conditions to oxidize the nitro group.

Major Products:

Hydrolysis: Produces 4-nitrophenol and maltotetraose.

Oxidation: Can yield various oxidized derivatives of this compound.

Applications De Recherche Scientifique

4-Nitrophenyl a-D-maltotetraoside is widely used in scientific research due to its versatility:

Chemistry: Utilized in enzymatic assays to study the activity of glycosidases and other carbohydrate-modifying enzymes.

Biology: Helps in understanding carbohydrate metabolism and enzyme kinetics.

Medicine: Used in diagnostic assays to detect enzyme deficiencies and other metabolic disorders.

Mécanisme D'action

The primary mechanism of action for 4-Nitrophenyl a-D-maltotetraoside involves its role as a substrate for enzymes. When hydrolyzed by specific enzymes, it releases 4-nitrophenol, which can be quantitatively measured due to its distinct absorbance at 400 nm. This property makes it an excellent tool for monitoring enzyme activity and studying enzyme kinetics.

Comparaison Avec Des Composés Similaires

4-Nitrophenyl β-D-glucopyranoside: Another substrate used in enzymatic assays, but specific for β-glucosidases.

4-Nitrophenyl α-D-glucopyranoside: Similar to 4-Nitrophenyl a-D-maltotetraoside but with a single glucose unit.

4-Nitrophenyl α-D-maltoside: Contains two glucose units and is used for studying different enzymatic activities.

Uniqueness: this compound is unique due to its specific structure, which includes four glucose units linked to a 4-nitrophenyl group. This structure makes it particularly useful for studying enzymes that act on longer carbohydrate chains, providing insights that simpler substrates cannot offer .

Activité Biologique

4-Nitrophenyl α-D-maltotetraoside (CAS No. 66068-37-9) is a synthetic substrate commonly used in biochemical assays, particularly for assessing the activity of α-amylases. This compound serves as a chromogenic substrate, allowing for the quantification of enzyme activity through the release of 4-nitrophenol upon hydrolysis. Its biological activity is significant in various fields, including enzymology, clinical diagnostics, and carbohydrate chemistry.

- Molecular Formula : C₁₁H₁₃N₁O₇

- Molecular Weight : 271.23 g/mol

- Melting Point : 157-159 °C

- Solubility : Soluble in methanol (50 mg/mL)

4-Nitrophenyl α-D-maltotetraoside acts as a substrate for α-amylase enzymes, which catalyze the hydrolysis of glycosidic bonds in starch and related polysaccharides. The enzymatic reaction results in the production of maltose and free 4-nitrophenol, which can be measured spectrophotometrically at a wavelength of 405 nm. This property makes it a valuable tool for studying enzyme kinetics and inhibition.

Case Study: Human Pancreatic and Salivary α-Amylase

A systematic study was conducted using human pancreatic and salivary α-amylase to evaluate the kinetic parameters associated with 4-nitrophenyl α-D-maltotetraoside. The optimal conditions for enzyme activity were determined as follows:

| Parameter | Optimal Value |

|---|---|

| Buffer pH | 7.2 |

| Enzyme Concentration | 1000 U/L |

| Temperature | 37 °C |

| Substrate Concentration | 4 mmol/L |

The results indicated that this substrate provides a reliable means to measure α-amylase activity with high sensitivity compared to other substrates like 4-nitrophenyl α-D-maltoheptaoside .

Comparative Studies

Research comparing various nitrophenyl glycosides has shown that 4-nitrophenyl α-D-maltotetraoside exhibits superior sensitivity and specificity for α-amylase detection compared to other substrates. For instance, a study demonstrated that it was three times more sensitive than traditional methods using other nitrophenyl derivatives .

Applications in Clinical Diagnostics

Due to its effectiveness in measuring enzyme activity, 4-nitrophenyl α-D-maltotetraoside is widely utilized in clinical laboratories for diagnosing pancreatic disorders. The release of 4-nitrophenol correlates with enzyme levels in serum, providing insights into conditions such as pancreatitis or pancreatic cancer.

Research Findings

Recent studies have focused on the structural and functional aspects of α-amylases interacting with this substrate. Key findings include:

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45NO23/c32-5-11-15(36)16(37)20(41)28(48-11)52-25-13(7-34)50-30(22(43)18(25)39)54-26-14(8-35)51-29(23(44)19(26)40)53-24-12(6-33)49-27(21(42)17(24)38)47-10-3-1-9(2-4-10)31(45)46/h1-4,11-30,32-44H,5-8H2/t11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSLEEASXYBLOE-RVXWVMNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45NO23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90984567 | |

| Record name | 4-Nitrophenyl hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

787.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66068-37-9 | |

| Record name | 4-Nitrophenyl-alpha-maltotetraose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066068379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.